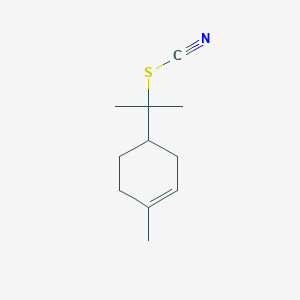
Ethyl 2-hydroxy-5-octadecylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydroxy-5-octadecylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a hydroxyl group, and a long octadecyl chain attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-5-octadecylbenzoate typically involves the esterification of 2-hydroxy-5-octadecylbenzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-5-octadecylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-octadecylbenzoic acid or 2-keto-5-octadecylbenzoic acid.
Reduction: Formation of ethyl 2-hydroxy-5-octadecylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the substituent introduced.
Scientific Research Applications
Ethyl 2-hydroxy-5-octadecylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-5-octadecylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets. The long octadecyl chain may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Ethyl 2-hydroxy-5-octadecylbenzoate can be compared with other similar compounds, such as:
Ethyl 2-hydroxybenzoate: Lacks the long octadecyl chain, resulting in different physical and chemical properties.
Ethyl 2-hydroxy-5-dodecylbenzoate: Contains a shorter dodecyl chain, which may affect its solubility and biological activity.
Ethyl 2-hydroxy-5-hexadecylbenzoate: Has a hexadecyl chain, providing a balance between the properties of the octadecyl and dodecyl analogs.
The uniqueness of this compound lies in its specific combination of functional groups and the long octadecyl chain, which confer distinct physical, chemical, and biological properties.
Properties
| 143857-36-7 | |
Molecular Formula |
C27H46O3 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
ethyl 2-hydroxy-5-octadecylbenzoate |
InChI |
InChI=1S/C27H46O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21-22-26(28)25(23-24)27(29)30-4-2/h21-23,28H,3-20H2,1-2H3 |
InChI Key |
LGZKUSLHVFTLEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)
![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)


